molecular formula C15H20N2O4 B4124920 2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid

2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid

Cat. No.: B4124920
M. Wt: 292.33 g/mol
InChI Key: QXEFQQLLEWBZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylamino group, a morpholinyl ring, and a butanoic acid backbone, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid typically involves a multi-step process. One common method starts with the reaction of benzylamine with a suitable precursor to introduce the benzylamino group. This is followed by the incorporation of the morpholinyl ring through a nucleophilic substitution reaction. The final step involves the formation of the butanoic acid backbone, often achieved through a series of oxidation and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the morpholinyl ring may enhance the compound’s solubility and stability. These interactions can modulate biological pathways, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-4-oxobutanoic acid: Lacks the morpholinyl ring, making it less versatile.

    4-(4-morpholinyl)-4-oxobutanoic acid: Does not have the benzylamino group, affecting its binding properties.

Uniqueness

2-(Benzylamino)-4-(morpholin-4-yl)-4-oxobutanoic acid stands out due to the presence of both the benzylamino group and the morpholinyl ring

Properties

IUPAC Name

2-(benzylamino)-4-morpholin-4-yl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(17-6-8-21-9-7-17)10-13(15(19)20)16-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEFQQLLEWBZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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